molecular formula C10H11FO2 B065773 3-(4-Fluoro-2-methylphenyl)propanoic acid CAS No. 166251-34-9

3-(4-Fluoro-2-methylphenyl)propanoic acid

Cat. No.: B065773
CAS No.: 166251-34-9
M. Wt: 182.19 g/mol
InChI Key: RQWSZWRPIFYZPE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of propanoic acid, featuring a fluorine atom and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 4-fluoro-2-methylbenzene with propanoic acid under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other proprietary methods optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products Formed:

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)propanoic acid
  • 3-(2-Fluorophenyl)propanoic acid
  • 3-(4-Methylphenyl)propanoic acid

Comparison: 3-(4-Fluoro-2-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSZWRPIFYZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450409
Record name 3-(4-Fluoro-2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166251-34-9
Record name 3-(4-Fluoro-2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (E)-3-(4-fluoro-2-methylphenyl)acrylic acid (13 g, 72.22 mmol) in EtOH (250 mL) was added PtO2 (250 mg) and then hydrogenated at 30 psi for 3 h. The reaction mixture was filtered on a Celite® pad, washed with MeOH (100 mL), and the filtrate was concentrated, washed with diethyl ether (20 mL), n-pentane (50 mL) and dried in vacuo to give 3-(4-fluoro-2-methylphenyl)propanoic acid as an off-white solid (10 g, 77%).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

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